Butyl 4-Oxo-4-(3-Pyridyl)butanoate
Description
Butyl 4-Oxo-4-(3-Pyridyl)butanoate is a synthetic ester derivative of 4-oxo-4-(3-pyridyl)butanoic acid, characterized by a pyridyl moiety linked to a ketone group within a butanoate backbone. This compound is of interest due to its structural similarity to intermediates in tobacco-specific nitrosamine (TSNA) metabolism, particularly those derived from 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
butyl 4-oxo-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C13H17NO3/c1-2-3-9-17-13(16)7-6-12(15)11-5-4-8-14-10-11/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI Key |
KBMIVGNEKKCADV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Butyl 4-Oxo-4-(3-Pyridyl)butanoate has been investigated for its potential as a precursor in drug synthesis. Its structural features allow it to serve as an intermediate in the development of various pharmaceuticals.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can enhance antiproliferative activity against specific cancer types.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Inhibition of cell proliferation |
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure facilitates various chemical transformations, including:
- Esterification Reactions : The compound can undergo esterification with alcohols to form new esters, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biological Research
The compound is also utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways involving esters. Its interactions with biological targets can provide insights into metabolic processes.
- Enzyme Studies : Researchers have used this compound to investigate the kinetics of enzyme reactions, particularly those involving ester hydrolysis.
Case Study 1: Anticancer Research
A study evaluated the anticancer properties of this compound derivatives on human cancer cell lines. The findings indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Kinetics
In another study, the compound was used to analyze the kinetics of a specific esterase enzyme. The results demonstrated that varying concentrations of this compound affected the reaction rates, providing valuable data on enzyme efficiency and substrate specificity.
Comparison with Similar Compounds
Structural Analogs: POB-G vs. PHB-G
Key Differences :
- Substituent Variation : POB-G contains a 4-oxo group, while PHB-G has a 4-hydroxy group in the pyridylbutyl chain.
- Conformational Flexibility : Computational studies reveal that POB-G exhibits greater conformational flexibility than PHB-G, enabling it to adopt distorted base-pairing geometries in DNA .
- Mutagenic Profiles: POB-G preferentially pairs with thymine (T) during DNA replication, leading to G→A mutations in E. coli and human cells .
Table 1: Comparison of POB-G and PHB-G
| Property | POB-G | PHB-G |
|---|---|---|
| Substituent | 4-oxo | 4-hydroxy |
| Base-Pairing Preference | Thymine (T) | Thymine (T) (less stable) |
| Mutagenicity | High (G→A transitions) | Moderate |
| Repair by MGMT* | Substrate (slow repair) | Not reported |
*MGMT: O6-alkylguanine-DNA alkyltransferase
Metabolic Precursors: Butyl Ester vs. Amide Derivatives
Butyl 4-Oxo-4-(3-Pyridyl)butanoate shares metabolic pathways with 4-oxo-4-(3-pyridyl)-butanamide, an amide derivative. Key distinctions include:
- Enzymatic Conversion: In M. musculus, the amide is metabolized to the butanoate ester via hydrolysis, linked to nicotine degradation pathways . In Synechocystis sp., this pathway is absent, highlighting species-specific metabolic processing .
Table 2: Metabolic Comparison Across Species
| Organism | Pathway Activity | Enzymes Involved |
|---|---|---|
| M. musculus | Present | Hydrolases |
| Synechocystis sp. | Absent | N/A |
Comparison with O6-Methylguanine (O6-MeG)
O6-MeG is a well-studied alkylation adduct with distinct properties:
- Repair Efficiency: O6-MeG is rapidly repaired by MGMT, whereas POB-G (a this compound-derived adduct) is a poor substrate for MGMT, leading to persistent DNA damage .
- Mutagenic Bypass :
- DNA polymerases efficiently bypass O6-MeG but stall at POB-G due to steric hindrance from the bulky pyridyl group .
Table 3: Repair and Replication Profiles
| Adduct | MGMT Repair Efficiency | Polymerase Bypass Efficiency |
|---|---|---|
| O6-MeG | High | High |
| POB-G | Low | Low |
Mechanistic Insights and Implications
- Carcinogenic Potential: The butyl ester’s structural features (e.g., oxo group, pyridyl ring) contribute to its role in forming persistent POB-G adducts, which evade repair and drive mutagenesis .
- Species Variability : Metabolic differences across organisms (e.g., mice vs. bacteria) underscore the importance of model selection in toxicity studies .
Preparation Methods
Reaction Mechanism and Steps
The Claisen condensation method, as demonstrated in the synthesis of structurally related compounds, involves two sequential steps:
-
Condensation of ethyl nicotinate with diethyl succinate :
-
Ethyl nicotinate reacts with diethyl succinate in the presence of sodium hydride (NaH) under reflux in benzene. The reaction proceeds via nucleophilic acyl substitution, forming a β-keto ester intermediate.
-
Key conditions :
-
-
Hydrolysis and esterification :
-
The β-keto ester intermediate undergoes acid hydrolysis (5 M HCl) to yield 4-oxo-4-(3-pyridyl)butanoic acid. Subsequent esterification with butanol in the presence of sulfuric acid produces the target compound.
-
Optimization :
-
Advantages and Limitations
-
Advantages : High regioselectivity due to the stability of the β-keto intermediate.
-
Limitations : Low overall yield due to multi-step purification requirements.
Direct Esterification of 4-Oxo-4-(3-Pyridyl)butanoic Acid
Synthetic Protocol
This one-step method involves the acid-catalyzed esterification of the parent carboxylic acid with butanol:
Yield and Scalability
-
Scale-up considerations : Continuous water removal (e.g., Dean-Stark trap) enhances equilibrium shift toward ester formation.
Grignard Reaction-Based Synthesis (Adapted Method)
Adapted Methodology from Phenyl Analogues
While no direct literature exists for the pyridyl variant, the synthesis of 2-oxo-4-phenylbutyrate provides a template:
-
Grignard reagent formation :
-
Addition to diethyl oxalate :
-
The Grignard reagent reacts with diethyl oxalate at -30–50°C to form the α-keto ester.
-
Challenges : Pyridyl Grignard reagents are less stable than phenyl analogues, necessitating inert atmospheres and low temperatures.
-
Q & A
Q. What are the common synthetic routes for Butyl 4-Oxo-4-(3-Pyridyl)butanoate, and how can its purity be validated?
The synthesis typically involves coupling reactions between pyridine derivatives and activated butanoate esters. For example, Wang et al. (1997) described the formation of pyridyloxobutyl adducts via nitrosamine intermediates, which can be adapted for precursor synthesis . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting volatile impurities .
Q. Which analytical techniques are optimal for characterizing this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is widely used due to its sensitivity in detecting low-abundance adducts. For example, Wang et al. (1997) employed LC-MS to identify O6-[4-oxo-4-(3-pyridyl)butyl]guanine adducts in DNA samples treated with tobacco-specific nitrosamines . Matrix-assisted laser desorption/ionization (MALDI-TOF) can also map adduct distribution in oligonucleotides .
Advanced Research Questions
Q. How does this compound contribute to DNA adduct formation, and what are the implications for carcinogenesis?
The compound forms pyridyloxobutyl (POB)-DNA adducts, such as O6-[4-oxo-4-(3-pyridyl)butyl]guanine, via alkylation of guanine residues. These adducts are critical in tobacco-specific nitrosamine (TSNA)-induced carcinogenesis, as they disrupt DNA replication and repair. Mijal et al. (2004) demonstrated that O6-POB-Gua adducts are substrates for O6-alkylguanine-DNA alkyltransferase (MGMT), a repair enzyme with variable activity across tissues, influencing carcinogen susceptibility .
Q. What experimental strategies are recommended to study the repair kinetics of O6-POB-Gua adducts by MGMT?
- Competitive inhibition assays : Use fluorescently labeled oligonucleotides containing O6-POB-Gua and measure MGMT activity via fluorescence polarization .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between MGMT and adduct-containing DNA .
- In vitro mutagenesis models : Co-transfect MGMT-deficient cells with adducted plasmids and quantify mutation frequencies using Sanger sequencing or next-generation sequencing (NGS) .
Q. How can researchers resolve contradictions in adduct stability data under varying pH conditions?
Contradictions arise due to adduct hydrolysis rates. Wang et al. (1997) observed that O6-POB-Gua adducts are stable at neutral pH but hydrolyze rapidly under acidic conditions (pH < 5). To address variability:
- Use buffered systems (e.g., phosphate-buffered saline, pH 7.4) for in vitro studies.
- Validate stability via time-course LC-MS analysis under experimental conditions .
Methodological Tables
Q. Table 1. Key DNA Adducts Formed by this compound
| Adduct Type | Structure | Repair Enzyme (MGMT) Affinity | Reference |
|---|---|---|---|
| O6-POB-Gua | O6-[4-oxo-4-(3-pyridyl)butyl]guanine | High (Kd = 0.8 µM) | |
| N7-POB-Gua | N7-alkylguanine | Low (non-repairable) |
Q. Table 2. Recommended Analytical Workflow for Adduct Detection
| Step | Technique | Purpose | Sensitivity Limit |
|---|---|---|---|
| 1 | LC-MS/MS | Quantify adducts in hydrolyzed DNA | 1 adduct/10⁸ bases |
| 2 | ³²P-Postlabeling | Detect ultra-trace adducts (<1/10⁹ bases) | 1 adduct/10¹⁰ bases |
| 3 | Immunohistochemistry | Localize adducts in tissue sections | Semi-quantitative |
Key Considerations for Experimental Design
- Adduct stability : Preclude acidic conditions during DNA extraction to avoid hydrolysis .
- MGMT interference : Use MGMT inhibitors (e.g., O6-benzylguanine) in cell-based assays to isolate adduct effects .
- Negative controls : Include samples treated with non-carcinogenic analogs (e.g., 4-oxo-4-phenylbutanoate) to rule out non-specific alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
